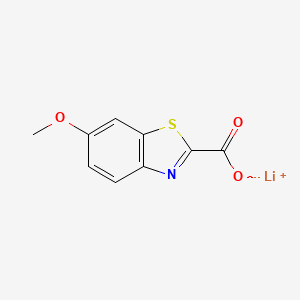

Lithium;6-methoxy-1,3-benzothiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Lithium;6-methoxy-1,3-benzothiazole-2-carboxylate” is a compound that contains a benzothiazole moiety . Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

Benzothiazoles can be synthesized via cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane catalyzed by 1,5-diazabicyclo . Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields .Molecular Structure Analysis

The benzothiazole ring system was originally found in various marine and terrestrial natural compounds . The ligands were characterized through various analytical, physical, and spectroscopic methods .Chemical Reactions Analysis

Benzothiazoles have been studied extensively and found to have diverse chemical reactivity . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes .Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . The ligands were characterized through various analytical, physical, and spectroscopic methods .Scientific Research Applications

Long-term Effects on Renal, Thyroid, and Parathyroid Function

Research has demonstrated the association between lithium treatment and an increased risk of renal dysfunction, hypothyroidism, and hypercalcemia, emphasizing the importance of regular monitoring of renal, thyroid, and parathyroid functions in patients undergoing lithium therapy (Shine et al., 2015).

Impact on the Brain Structure and Function

Lithium treatment has been shown to influence brain structure and function, including increases in grey matter volume and stabilization of cognitive functions. Studies suggest lithium's neurotrophic effects could play a role in preventing or modulating the progression of cognitive impairments in conditions such as mild cognitive impairment and bipolar disorder (Moore et al., 2000), (Forlenza et al., 2019).

Lithium's Role in the Cardiovascular System

Recent studies have highlighted lithium's potential in stabilizing endothelial function and enhancing vasorelaxation capacity, which could have implications for cardiovascular health and disease. Lithium's impact on endothelial barrier function and its potential to reduce the risk of stroke and thromboembolism are areas of increasing interest (Bosche et al., 2016).

Influence on Sleep and Chronobiological Effects

Lithium treatment has been associated with improvements in sleep efficiency and duration, particularly in bipolar disorder patients. These findings suggest lithium may exert beneficial effects on sleep patterns, which could contribute to its mood-stabilizing properties. However, the influence on sleep and chronotypes appears to vary by gender and type of bipolar disorder, highlighting the complexity of lithium's actions (Geoffroy et al., 2016).

Environmental Lithium and Public Health

Epidemiological studies have explored the relationship between natural lithium levels in drinking water and public health outcomes, such as suicide rates. Some findings suggest a protective effect of environmental lithium exposure on suicide rates, although the results are not uniform and call for further research to understand the underlying mechanisms and potential public health implications (Sugawara et al., 2013).

Mechanism of Action

While the specific mechanism of action for “Lithium;6-methoxy-1,3-benzothiazole-2-carboxylate” is not mentioned in the retrieved papers, benzothiazole derivatives are known to interfere with various biological pathways. For example, they have been found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing more efficient and environmentally friendly synthesis methods for benzothiazole derivatives.

Properties

IUPAC Name |

lithium;6-methoxy-1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S.Li/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEBFYGFAXYBIC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=CC2=C(C=C1)N=C(S2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6LiNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2675676.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2675678.png)

![6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2675682.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2675686.png)

![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2675688.png)

![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)